molecular formula C13H15N3O4S B3605996 N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

Cat. No. B3605996
M. Wt: 309.34 g/mol
InChI Key: ZYHBAVPJYZASEO-UHFFFAOYSA-N
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Description

N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior. Additionally, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at specific checkpoints. Additionally, the compound has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. The compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability under physiological conditions. Additionally, the compound has been extensively studied in preclinical models, and its pharmacological effects are well characterized. However, the compound has some limitations for lab experiments. The compound is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, the compound has not been extensively studied in clinical trials, and its safety profile is not well established.

Future Directions

There are several future directions for the study of N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide. One direction is to further investigate the mechanism of action of the compound, particularly its effects on specific enzymes and receptors. Another direction is to evaluate the safety and efficacy of the compound in clinical trials, particularly for the treatment of cancer, inflammation, and neurological disorders. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it easier to administer in vivo. Finally, the compound could be evaluated for its potential use as a diagnostic tool, particularly for the detection of specific biomarkers in cancer and other diseases.

Scientific Research Applications

N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been evaluated for its cytotoxic activity against cancer cells and has shown significant inhibition of tumor growth in preclinical studies. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been investigated for its neuroprotective effects, and it has shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-cyclopropyl-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-15-11-6-5-9(21(19,20)14-8-3-4-8)7-10(11)12(17)16(2)13(15)18/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHBAVPJYZASEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
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N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
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N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
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N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
Reactant of Route 6
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.